4-N-Furfurylcytosine

Description

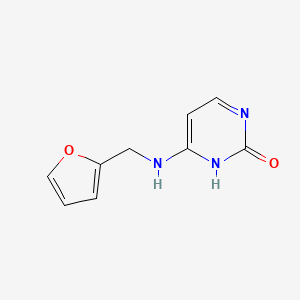

Structure

3D Structure

Properties

IUPAC Name |

6-(furan-2-ylmethylamino)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-9-10-4-3-8(12-9)11-6-7-2-1-5-14-7/h1-5H,6H2,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZNKEWLJJEHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC=NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847035-46-5 | |

| Record name | 4-{[(furan-2-yl)methyl]amino}-1,2-dihydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 4 N Furfurylcytosine

Advanced Synthetic Routes for 4-N-Furfurylcytosine

The creation of this compound with high purity and yield often necessitates sophisticated synthetic strategies that can control the regioselectivity of the alkylation reaction on the cytosine ring.

Multi-stage Synthesis Approaches Utilizing Protected Intermediates

To overcome challenges with selectivity, multi-stage syntheses employing protecting groups are a common and effective strategy. These methods prevent reactions at undesired positions on the cytosine molecule.

A documented three-step synthesis of this compound highlights this approach. google.com The process begins not with cytosine itself, but with a protected nucleoside, 4-N-p-toluenosulfonyl-2'-deoxycytidine. In this intermediate, the exocyclic amino group is activated by a toluenesulfonyl (tosyl) group, making it a good leaving group. The key steps are:

Synthesis of the Protected Intermediate : The process starts with the preparation of 4-N-p-toluenosulfonyl-2'-deoxycytidine.

Nucleophilic Substitution : The protected nucleoside is then reacted with furfurylamine (B118560). The furfurylamine displaces the tosyl group at the N4-position to form 4-N-furfuryl-2'-deoxycytidine.

Cleavage of the Glycosidic Bond : The final step involves the acidic hydrolysis of the N-glycosyl bond, which cleaves the deoxyribose sugar from the modified base, yielding the target molecule, this compound. google.com

Another general and practical methodology for the selective N-4 alkylation of cytosine involves a two-step sequence that first protects the more nucleophilic N-1 position. mdpi.comresearchgate.net

N-1 Protection : Cytosine is reacted with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like sodium hydride. This selectively adds a sulfonyl protecting group to the N-1 position of the pyrimidine (B1678525) ring. mdpi.com

N-4 Alkylation : The N-1 protected cytosine is then treated with a strong base, like potassium bis(trimethylsilyl)amide (KHMDS), to deprotonate the N-4 amino group, making it a potent nucleophile. Subsequent reaction with an electrophile (in this case, a furfuryl halide) introduces the furfuryl group at the desired N-4 position. mdpi.com The N-1 protecting group can then be removed under appropriate conditions to yield the final product.

Direct Condensation and Catalytic Synthesis Methods

Direct condensation of cytosine with furfurylamine is a more atom-economical approach but is complicated by the presence of multiple reactive sites in the cytosine molecule (N-1, N-3, and the N-4 amino group). Such a direct reaction without strategic control can lead to a mixture of products, resulting in low yields of the desired N-4 substituted isomer and creating significant purification challenges.

While catalytic methods are central to modern organic synthesis for enhancing reaction rates and selectivity, specific catalytic systems for the direct and selective N-4 furfurylation of unprotected cytosine are not extensively detailed in the literature. The development of a catalyst that could facilitate the direct condensation of cytosine with furfurylamine with high regioselectivity would represent a significant advancement, streamlining the synthesis and improving its environmental footprint. Research in the broader field of furan (B31954) derivatives often involves catalysis for various transformations, but the specific application to N-alkylation of cytosine remains a specialized area. jmchemsci.comnih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Achieving optimal yield and selectivity in the synthesis of this compound, whether through multi-stage or direct approaches, requires careful optimization of several reaction parameters. While specific optimization studies for this exact compound are not widely published, general principles of chemical synthesis apply. Key variables that are typically manipulated include temperature, solvent, molar ratios of reactants, and reaction time. For instance, in the multi-step synthesis involving protected intermediates, the choice of solvent can significantly impact the solubility of reactants and the reaction rate, while temperature control is crucial for preventing side reactions and decomposition of thermally sensitive intermediates. nih.govresearchgate.net

The following interactive table illustrates a conceptual framework for how reaction conditions could be optimized for a hypothetical synthesis.

| Parameter | Range/Options | Potential Impact on Yield and Selectivity |

| Temperature | -40°C to 100°C | Lower temperatures may increase selectivity but slow the reaction rate; higher temperatures can accelerate the reaction but may lead to side products. |

| Solvent | DMF, THF, CH₂Cl₂, Acetonitrile (B52724) | Polarity and aprotic/protic nature affect reactant solubility and the reaction mechanism. A 1:1 mixture of CH₂Cl₂:THF is used in some N-4 alkylations. mdpi.com |

| Base | NaH, KHMDS, Et₃N | The strength and sterics of the base are critical for selective deprotonation without promoting side reactions. |

| Reactant Ratio | 1:1 to 1:1.5 (Cytosine intermediate:Furfurylamine) | Using a slight excess of the amine can drive the reaction to completion, but a large excess can complicate purification. |

| Reaction Time | 1 to 24 hours | Monitored by techniques like TLC to ensure the reaction goes to completion without significant product degradation over time. |

Synthesis of Chemically Modified this compound Analogs

Building upon the this compound scaffold, researchers have synthesized various analogs to explore structure-activity relationships and develop compounds with novel biological functions.

Preparation of N-Substituted 5-Azacytosine (B16484) Derivatives

A significant modification of this compound involves the introduction of a nitrogen atom at the 5-position of the pyrimidine ring, creating a 5-azacytosine derivative. This structural change can profoundly alter the molecule's electronic properties and its ability to interact with biological targets. The synthesis of 4-N-furfuryl-5-azacytosine has been accomplished as part of efforts to develop new inhibitors of DNA methylation. These compounds are of interest because of their potential as epigenetic modulators in cancer therapy.

Development of Exo-Amino Substituted Cytosine and 2'-Deoxyriboside Derivatives

Further derivatization focuses on modifying both the exocyclic amino group and the sugar moiety. A versatile method for creating a library of exo-amino substituted cytosine derivatives involves the formation of a Schiff base. This can be achieved by reacting cytosine or its 2'-deoxyriboside with an aldehyde, such as furfural (B47365). The resulting imine (Schiff base) can then be selectively reduced, for example with sodium borohydride, to yield the N-4 substituted product. This approach allows for the introduction of a wide variety of substituents at the exocyclic amino position by simply changing the aldehyde used in the initial reaction.

Furthermore, the synthesis can be performed on the 2'-deoxyriboside of cytosine, leading directly to modified nucleosides. This is particularly relevant as many biological activities of nucleobase analogs are dependent on their processing as nucleosides or nucleotides within the cell. The synthesis described in the patent literature, which begins with a 2'-deoxycytidine (B1670253) derivative, underscores the importance of developing synthetic routes that accommodate the sugar component. google.com

Regioselective N-4 Alkylation Strategies

The selective introduction of an alkyl group, such as a furfuryl moiety, onto the N-4 position of the cytosine ring is a key challenge in the synthesis of this compound. Direct alkylation of cytosine can lead to a mixture of products due to the presence of multiple reactive nitrogen atoms (N-1, N-3, and the exocyclic N-4 amino group). Therefore, regioselective strategies are imperative.

One effective approach involves a multi-step sequence that begins with the protection of the more nucleophilic N-1 position. doaj.orgmdpi.com This strategy ensures that the subsequent alkylation occurs specifically at the desired N-4 position. A general representation of this synthetic route is outlined below:

Step 1: N-1 Protection

The initial step involves the protection of the N-1 position of the cytosine ring. This is often achieved by reacting cytosine with a suitable protecting group, such as a sulfonyl chloride, in the presence of a base. This selective sulfonylation at the N-1 site prevents its participation in the subsequent alkylation reaction. doaj.orgmdpi.com

Step 2: N-4 Alkylation

With the N-1 position blocked, the exocyclic N-4 amino group can be deprotonated using a strong, non-nucleophilic base to form a potent nucleophile. doaj.orgmdpi.com Subsequent reaction with an electrophile, in this case, a furfuryl halide (e.g., furfuryl chloride or bromide), leads to the formation of the N-4-furfuryl bond. The choice of base and reaction conditions is critical to ensure efficient and clean conversion. doaj.orgmdpi.com

Step 3: Deprotection

The final step involves the removal of the protecting group from the N-1 position to yield the target compound, this compound. The conditions for deprotection must be chosen carefully to avoid degradation of the desired product.

A patent describing a method for obtaining this compound highlights its potential applications, suggesting the importance of optimized and scalable synthetic routes. google.com The following table summarizes the key reagents and conditions that can be employed in a regioselective N-4 alkylation strategy for the synthesis of this compound, based on general procedures for N-4 alkyl cytosine derivatives. doaj.orgmdpi.com

| Step | Reaction | Key Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | N-1 Protection | Cytosine, Sulfonyl chloride (e.g., p-toluenesulfonyl chloride), Base (e.g., pyridine) | To selectively block the N-1 position of the cytosine ring. |

| 2 | N-4 Alkylation | N-1 protected cytosine, Strong base (e.g., KHMDS), Furfuryl halide (e.g., furfuryl chloride), Anhydrous solvent (e.g., THF/CH2Cl2) | To introduce the furfuryl group specifically at the N-4 position. |

| 3 | Deprotection | N-1 protected this compound, Deprotecting agent (e.g., TBAF or specific acidic/basic hydrolysis) | To remove the N-1 protecting group and obtain the final product. |

Analytical and Spectroscopic Characterization in Synthetic Studies

Following the synthesis of this compound, rigorous analytical and spectroscopic methods are essential to confirm its identity, purity, and structure. These techniques are integral to the synthetic workflow, providing critical data at each stage of the process.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are fundamental for the isolation and purification of this compound from the reaction mixture, which may contain unreacted starting materials, by-products, and residual reagents.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of the synthesis. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the formation of the product can be visualized relative to the starting materials. This allows for the determination of the optimal reaction time and conditions.

Column Chromatography: For preparative scale purification, column chromatography is widely employed. The crude reaction mixture is loaded onto a stationary phase (typically silica (B1680970) gel) and eluted with a solvent system of increasing polarity. The fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.

High-Performance Liquid Chromatography (HPLC): HPLC offers a more advanced and efficient method for both analytical and preparative separation. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The elution of this compound is monitored by a UV detector, typically at a wavelength corresponding to its maximum absorbance.

The following interactive table outlines the typical parameters for the chromatographic purification of this compound.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica gel 60 F254 | Dichloromethane/Methanol mixtures | UV light (254 nm) |

| Column Chromatography | Silica gel (230-400 mesh) | Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol | TLC analysis of fractions |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 | Water/Acetonitrile or Water/Methanol with a buffer (e.g., formic acid) | UV detector (e.g., at 254 nm or λmax of the compound) |

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit characteristic signals for the protons of the cytosine and furfuryl moieties. The chemical shifts, coupling constants (J-values), and integration of these signals allow for the assignment of each proton in the molecule. For example, the protons on the furan ring will appear in the aromatic region, while the methylene (B1212753) protons of the furfuryl group will be observed as a singlet or a doublet, depending on the coupling with the adjacent N-H proton.

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below, based on typical values for similar structures.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Cytosine H-5 | ~ 5.7 - 6.0 |

| ¹H | Cytosine H-6 | ~ 7.2 - 7.5 |

| ¹H | Furan H-3 | ~ 6.2 - 6.4 |

| ¹H | Furan H-4 | ~ 6.3 - 6.5 |

| ¹H | Furan H-5 | ~ 7.3 - 7.6 |

| ¹H | CH2 (Furfuryl) | ~ 4.5 - 4.8 |

| ¹³C | Cytosine C-2 | ~ 155 - 158 |

| ¹³C | Cytosine C-4 | ~ 165 - 168 |

| ¹³C | Cytosine C-5 | ~ 95 - 98 |

| ¹³C | Cytosine C-6 | ~ 140 - 143 |

| ¹³C | Furan C-2 | ~ 150 - 153 |

| ¹³C | Furan C-3 | ~ 105 - 108 |

| ¹³C | Furan C-4 | ~ 110 - 113 |

| ¹³C | Furan C-5 | ~ 142 - 145 |

| ¹³C | CH2 (Furfuryl) | ~ 38 - 42 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Product Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) will be observed, confirming the molecular weight of the synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming that the synthesized compound has the correct molecular formula for this compound (C₉H₉N₃O₂).

The expected mass spectrometric data for this compound is presented in the following table.

| Technique | Ionization Mode | Expected m/z | Information Obtained |

|---|---|---|---|

| Mass Spectrometry (MS) | Electrospray Ionization (ESI+) | [M+H]⁺ ≈ 192.07 | Confirmation of molecular weight. |

| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI+) | Calculated for [C₉H₁₀N₃O₂]⁺: 192.0768 | Precise mass measurement to confirm the elemental composition. |

Molecular Mechanisms of Action of 4 N Furfurylcytosine

Interactions with Cellular Macromolecules

The biological effects of 4-N-Furfurylcytosine are mediated through its interactions with various cellular components. Studies have investigated its role in metabolic pathways and its specific binding to proteins like ML-I.

This compound is recognized for its involvement in metabolic pathways associated with oxidative stress and DNA modification researchgate.netrcsb.orgscience.govresearchgate.netnih.govresearchgate.netscilit.com. Research indicates that FC can mitigate the effects of oxidative stress by reducing intracellular reactive oxygen species (ROS) levels and decreasing DNA damage nih.govichb.pl. This antioxidant and DNA-protective activity contributes to its potential anti-aging properties nih.govichb.pl. Furthermore, FC has been investigated for its impact on epigenetic modifications, specifically its potential to inhibit the activity and expression of DNA methyltransferase DNMT1 researchgate.netmedicofarmabiotech.pl. This suggests a role in regulating gene expression through DNA methylation processes.

Mistletoe Lectin I (ML-I), a ribosome-inactivating protein (RIP) from Viscum album, is a significant target for understanding molecular interactions. Studies have explored the complex formed between ML-I and this compound to elucidate the structural basis of their interaction researchgate.netrcsb.orgscience.govresearchgate.net.

The three-dimensional structure of the ML-I protein in complex with this compound has been determined through X-ray crystallography. The crystal structure was refined to a resolution of 2.85 Å (or 2.84 Å), providing detailed insights into the binding of FC to ML-I researchgate.netrcsb.orgscience.govresearchgate.netnih.govresearchgate.netfrontiersin.orgebi.ac.ukscience.gov. The crystallographic data revealed a distinct electron density at the active site, which was interpreted as a single FC molecule researchgate.netrcsb.orgscience.govnih.govresearchgate.netscilit.com.

Table 1: Crystallographic and Binding Data for ML-I/4-N-Furfurylcytosine Complex

| Parameter | Value | Source(s) |

| Resolution | 2.85 Å (or 2.84 Å) | researchgate.netrcsb.orgscience.govresearchgate.netnih.govresearchgate.netfrontiersin.orgebi.ac.ukscience.gov |

| R-Value (Work) | 0.164 (Depositor) | rcsb.org |

| R-Value (Free) | 0.218 (Depositor) | rcsb.org |

| Ligand | This compound (FC) | researchgate.netrcsb.orgscience.govresearchgate.netnih.govresearchgate.netscilit.comfrontiersin.orgebi.ac.ukscience.gov |

| Protein | Mistletoe Lectin I (ML-I) from Viscum album | researchgate.netrcsb.orgscience.govresearchgate.netnih.govresearchgate.netfrontiersin.orgebi.ac.ukscience.gov |

| Binding Energy | -6.03 kcal mol⁻¹ | researchgate.netrcsb.orgscience.govnih.govresearchgate.net |

The refinement of the ML-I/4-N-Furfurylcytosine complex structure allowed for a detailed analysis of the active site conformation and the specific binding epitope of FC researchgate.netrcsb.orgscience.govnih.govresearchgate.netscilit.comresearchgate.net. A discrete electron density map (2Fo-Fc) at the active site confirmed the presence and precise location of the FC molecule within the protein's binding pocket researchgate.netrcsb.orgscience.govnih.govresearchgate.netscilit.com. This analysis provides crucial information about how FC interacts with the protein at a molecular level.

The specific binding of this compound to ML-I is significantly influenced by hydrophobic interactions researchgate.netrcsb.orgscience.govnih.govresearchgate.net. These interactions occur between FC and specific amino acid residues within the active site of the ML-I A-chain. The key residues identified as participating in these hydrophobic interactions include Tyrosine at position 76 (Tyr76A), Tyrosine at position 115 (Tyr115A), Glutamic acid at position 165 (Glu165A), and Leucine at position 157 (Leu157A) researchgate.netrcsb.orgscience.govnih.govresearchgate.net. These interactions are critical for determining the specificity and affinity of FC binding to ML-I.

Table 2: Hydrophobic Interactions in ML-I/4-N-Furfurylcytosine Binding

| Interaction Type | Residue(s) Involved | ML-I Chain |

| Hydrophobic | Tyr76A | A |

| Hydrophobic | Tyr115A | A |

| Hydrophobic | Glu165A | A |

| Hydrophobic | Leu157A | A |

To complement the structural data, computational methods, specifically in-silico docking, were employed to verify the ligand affinity of this compound to ML-I researchgate.netrcsb.orgscience.govnih.govresearchgate.net. These computational studies also allowed for the calculation of the binding energy between FC and the ML-I active site. The calculated binding energy was determined to be -6.03 kcal mol⁻¹, indicating a favorable interaction between the ligand and the protein researchgate.netrcsb.orgscience.govnih.govresearchgate.net. Such calculations are vital for understanding the strength of molecular interactions and predicting binding efficacy biorxiv.orgmdpi.com.

Inhibition of DNA Methyltransferase 1 (DNMT1) Activity

Cellular Bioenergetics and Mitochondrial Homeostasis

Treatment with this compound (FC) has been found to positively impact cellular bioenergetics and mitochondrial homeostasis. Studies have reported an enhancement of mitochondrial activity in yeast cells exposed to FC nih.govsciprofiles.comnih.gov. Concurrently, FC treatment has been associated with a reduction in intracellular reactive oxygen species (ROS) levels nih.govsciprofiles.comnih.gov. These combined effects on mitochondria and ROS management are considered key contributors to the antiaging properties attributed to FC nih.govsciprofiles.comnih.gov. It is noteworthy that while FC generally reduces ROS, specific observations at a concentration of 1.0 mM indicated a potential increase in ROS, suggesting a concentration-dependent or context-specific effect nih.gov.

Data Table 1: Effects of this compound on Mitochondrial Activity and ROS Levels in Yeast

| Parameter | Observed Effect of FC Treatment | Notes |

| Mitochondrial Activity | Enhanced | Observed in FC-treated yeast cells nih.govsciprofiles.comnih.gov. |

| Intracellular ROS Levels | Reduced (General Observation) | Observed in FC-treated yeast cells nih.govsciprofiles.comnih.gov. |

| Intracellular ROS Levels | Approximately 15% more intensive fluorescence signal at 1.0 mM FC | Specific observation at a higher concentration, potentially indicating a concentration-dependent or context-specific effect nih.gov. |

Enhancement of Mitochondrial Respiratory Activity and Respiration Rates

Mitochondria are the powerhouses of the cell, responsible for generating ATP through cellular respiration. Evidence suggests that this compound significantly enhances mitochondrial respiratory function. Studies have demonstrated an increase in oxygen consumption rates in yeast cells treated with FC compared to control groups nih.govnih.govmdpi.comresearchgate.net. This enhancement is particularly notable in the phosphorylating state (state 3), which directly reflects ATP synthesis capacity nih.gov.

Furthermore, FC treatment has been associated with improved mitochondrial coupling efficiency and increased spare respiratory capacity (SRC) nih.gov. Mitochondrial coupling efficiency refers to how effectively the energy released from electron transport is used to pump protons and generate ATP, while SRC represents the cell's ability to increase ATP production in response to higher energy demands. The observed increases in these parameters suggest that FC promotes a more robust and efficient mitochondrial energy production system nih.govmdpi.com.

Table 1: Impact of this compound on Mitochondrial Respiratory Parameters in Yeast

| Parameter | Effect of FC Treatment | Magnitude (Approximate) | Citation(s) |

| Basal Respiration | Increased | ~30% | nih.gov |

| Phosphorylating State (State 3) | Increased | >70% | nih.gov |

| Mitochondrial Coupling Efficiency | Increased | ~30% | nih.gov |

| Mitochondrial Coupling Capacity | Increased | >30% | nih.gov |

| Spare Respiratory Capacity (SRC) | Increased | >40% | nih.gov |

Impact on Mitochondrial Membrane Potential (MMP)

The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and function, representing the electrochemical gradient across the inner mitochondrial membrane that drives ATP synthesis micropublication.org. Research indicates that this compound treatment leads to an increase in MMP in yeast cells nih.govresearchgate.netresearchgate.net. This effect is observed to be dose-dependent, with higher concentrations of FC resulting in more pronounced increases in MMP nih.gov. Maintaining a healthy MMP is crucial for efficient oxidative phosphorylation and is often associated with cellular longevity nih.govresearchgate.netmicropublication.org.

Redox Homeostasis and Antioxidant Effects

Cellular aging is strongly linked to the accumulation of damage caused by reactive oxygen species (ROS), which are byproducts of normal metabolic processes, particularly mitochondrial respiration nih.gov. This compound demonstrates significant antioxidant properties by reducing intracellular ROS levels and mitigating the manifestations of oxidative stress.

Reduction of Intracellular Reactive Oxygen Species (ROS) Levels

A consistent finding across studies is the ability of this compound to reduce intracellular ROS levels in yeast cells nih.govnih.govmdpi.comresearchgate.netichb.pl. This reduction in ROS is often observed in a dose-dependent manner, with higher concentrations of FC leading to a greater decrease in cellular ROS nih.govmdpi.com. This antioxidant effect is a key contributor to the compound's observed anti-aging properties, as it helps to prevent the oxidative damage that accumulates with age nih.govnih.gov.

Table 2: Effect of this compound on Intracellular ROS Levels in Yeast

| Treatment Concentration | ROS Level Reduction (Approximate) | Citation(s) |

| 1.0 mM FC | Up to 20% | nih.govmdpi.com |

Mechanisms of Antioxidant Activity

The precise biochemical mechanisms by which this compound exerts its antioxidant effects are still under investigation. However, its ability to enhance mitochondrial activity and respiration rates is intrinsically linked to ROS management, as efficient mitochondria tend to produce fewer harmful ROS nih.govmdpi.comfrontiersin.org. Some research suggests that FC may mimic the effects of caloric restriction (CR), a known intervention that extends lifespan partly by modulating cellular metabolism and reducing oxidative stress mdpi.comresearchgate.net. Furthermore, FC treatment has been linked to the restriction of the TORC1 signaling pathway, a crucial regulator of cellular growth and metabolism that is also implicated in aging and stress response nih.govnih.gov. This pathway modulation could indirectly contribute to antioxidant defense by influencing the expression of antioxidant enzymes or stress response genes researchgate.net.

Mitigation of Oxidative Stress Manifestations

By reducing ROS levels and supporting mitochondrial function, this compound helps to mitigate the detrimental consequences of oxidative stress nih.govmdpi.comichb.pl. Oxidative stress can lead to damage to cellular components such as proteins, lipids, and DNA, contributing to cellular senescence and dysfunction nih.gov. The observed reduction in intracellular ROS and enhancement of mitochondrial health suggests that FC can help preserve cellular integrity and function, thereby counteracting age-related cellular decline nih.govmdpi.comichb.pl. In animal models, FC supplementation has also been associated with lower levels of oxidative stress markers in tissues, further supporting its role in mitigating systemic oxidative stress ichb.pl.

Proteasomal Activity and Protein Degradation Pathways

The ubiquitin-proteasome system (UPS) is a fundamental cellular machinery responsible for the regulated degradation of proteins, playing a critical role in maintaining protein homeostasis (proteostasis), cellular quality control, and regulating various cellular processes thermofisher.comd-nb.infoabcam.comcreative-diagnostics.comresearchgate.netfrontiersin.org. This pathway involves the covalent tagging of target proteins with ubiquitin molecules, marking them for recognition and subsequent degradation by the 26S proteasome, a large proteolytic complex thermofisher.comd-nb.infoabcam.comcreative-diagnostics.comfrontiersin.orgwikipedia.org. The UPS is essential for removing misfolded, damaged, or unneeded proteins, thereby preventing their accumulation and potential cellular dysfunction thermofisher.comabcam.comresearchgate.netthermofisher.com.

Research into the biological activities of this compound (FC) has indicated a direct interaction with the proteasomal system. In studies conducted on human fibroblasts, this compound was found to mitigate the senescence phenotype, partly through the activation of the proteasome ichb.pl. This activation contributes to the compound's classification as a senomorphic agent, suggesting a role in cellular maintenance and quality control mechanisms that are compromised during aging ichb.pl. While the precise molecular cascade by which FC activates the proteasome is not detailed in the available findings, this observed effect highlights its influence on protein degradation pathways.

Cellular and Organismal Research Models for 4 N Furfurylcytosine Studies

Investigations in Unicellular Eukaryotic Models: Saccharomyces cerevisiae

The budding yeast Saccharomyces cerevisiae serves as a prominent model organism in aging research due to its genetic tractability, rapid growth, and the conservation of key signaling pathways and genes with humans. nih.govnih.gov This unicellular eukaryote has been instrumental in studying cellular processes like oxidative stress, mitochondrial function, and the effects of chemical compounds on lifespan. nih.gov Two primary models for studying aging in yeast are the replicative lifespan (RLS), which counts the number of daughter cells a mother cell can produce, and the chronological lifespan (CLS), which measures the survival time of a non-dividing population of cells. nih.gov The CLS model is considered representative of aging in post-mitotic cells in higher eukaryotes. nih.govnih.gov

Chronological Lifespan (CLS) assays performed on the wild-type S. cerevisiae strain BY4741 have demonstrated that supplementation with 4-N-Furfurylcytosine (FC) extends the viability of yeast cells. nih.gov The effect was found to be dose-dependent, with higher concentrations of FC leading to greater improvements in cell survival over the course of the experiment. nih.govnih.gov

Cell viability was quantified using flow cytometry with propidium (B1200493) iodide (PI) staining. nih.gov PI is a fluorescent dye that cannot cross the membrane of live cells, meaning only dead cells with compromised membranes are stained. nih.gov The results from this method confirmed that FC treatment prolonged the lifespan of the yeast culture. nih.gov

Summary of this compound Effect on Yeast Viability

| Assay Method | Observation | Conclusion |

|---|---|---|

| Chronological Lifespan (CLS) Assay | FC supplementation prolonged the lifespan of yeast cultures. nih.gov | FC has anti-aging properties in the yeast model. nih.gov |

| Flow Cytometry (PI Staining) | A dose-dependent enhancement in the viability of yeast was observed throughout the experiment. nih.gov | FC improves cell survival in a concentration-dependent manner. nih.gov |

| Confocal Microscopy (Hoechst/PI Staining) | More viable (blue) cells and fewer dead (red) cells were present in FC-treated samples compared to controls. nih.gov | FC treatment leads to higher cell viability. nih.gov |

To determine if the observed lifespan extension was merely a consequence of reduced growth rate, researchers assessed the growth kinetics of S. cerevisiae in the presence of this compound. nih.gov Optical density (OD) measurements at a wavelength of 600 nm were used to monitor cell growth during the exponential phase under the same conditions as the CLS assay. nih.gov

The results indicated that FC did not inhibit yeast growth at any of the tested concentrations. nih.gov In fact, the data suggested a slight enhancement in the growth of treated groups, although these differences were not statistically significant. nih.gov This finding refutes the hypothesis that FC extends chronological lifespan by slowing down growth and delaying the onset of the stationary phase. nih.gov The metabolic state of the cells was also influenced by FC, as evidenced by changes in mitochondrial membrane potential, which is a key indicator of cellular energetic status. nih.gov

The anti-aging effects of many compounds are attributed to their ability to mitigate oxidative stress, a process driven by the accumulation of reactive oxygen species (ROS). nih.gov In S. cerevisiae, mitochondria are a primary source of ROS, which can damage cellular components and promote aging. nih.gov

Studies have shown that treatment with this compound leads to a reduced intracellular level of ROS in yeast cells. nih.govnih.gov This reduction in oxidative stress is a key component of its anti-aging mechanism. nih.gov The compound appears to enhance the cell's ability to manage ROS, which contributes to the observed increase in viability and lifespan. nih.govichb.pl By lowering ROS levels, FC helps prevent or mitigate age-related cellular damage, including mitochondrial dysfunction and the oxidation of proteins and DNA. nih.gov This antioxidant activity is a significant factor in the pro-longevity effects observed in the yeast model. nih.gov

A detailed evaluation of the bioenergetic status of yeast cells revealed that this compound significantly enhances mitochondrial performance. nih.gov Using high-resolution respirometry, researchers measured several key parameters of mitochondrial function in intact yeast cells treated with FC. nih.gov

The results showed a marked increase of approximately 30% in basal respiration in FC-treated cells compared to controls. nih.gov This was largely driven by a substantial increase (over 70%) in the phosphorylating state (state 3), while the resting state (state 4) saw a more modest increase of 10%. nih.gov Furthermore, maximal respiration (state U), which represents the upper limit of the electron transport system's capacity, was enhanced by up to 50%. nih.gov

These findings indicate that FC not only boosts the baseline respiratory activity but also increases the cell's maximum capacity for respiration. nih.gov The coupling efficiency, which reflects how tightly oxygen consumption is linked to ATP synthesis, was also improved. In FC-treated cells, basal respiration accounted for about 41% of maximal respiration, compared to 48% in the control group, suggesting a more efficient respiratory process. nih.gov This enhanced mitochondrial activity is directly linked to the pro-longevity effects of the compound. nih.govnih.gov

Impact of this compound on Yeast Mitochondrial Respiration

| Mitochondrial Parameter | Change Observed in FC-Treated Cells | Reference |

|---|---|---|

| Basal Respiration | ~30% increase | nih.gov |

| Phosphorylating State (State 3) | >70% increase | nih.gov |

| Resting State (State 4) | ~10% increase | nih.gov |

| Maximal Respiration (State U) | Up to 50% enhancement | nih.gov |

| Basal as % of Maximal Respiration | Decreased from 48% (control) to 41% | nih.gov |

To elucidate the molecular mechanisms underlying the effects of this compound, gene expression analysis was conducted using real-time PCR. nih.gov The investigation focused on genes associated with nutrient sensing, stress resistance, and metabolism, particularly those within the Target of Rapamycin Complex 1 (TORC1) signaling pathway, which is a key regulator of cell growth and aging. nih.govelifesciences.org

The analysis confirmed that FC treatment leads to a restriction of the TORC1 signaling pathway. nih.govnih.gov Specifically, the expression levels of genes involved in this pathway, such as GTR1, SCH9, and RIM15, were altered. nih.gov In addition to the TORC1 pathway, the study examined genes related to the defense against oxidative stress (SOD2, CCS1), the activation of mitochondrial respiration (HAP4), the replication process (FOB1), and the extension of chronological lifespan (ECL1). nih.gov The modulation of these genes, particularly the downregulation of the TORC1 pathway, is consistent with known mechanisms of lifespan extension and corroborates the physiological observations of increased mitochondrial activity and reduced ROS levels. nih.govichb.pl

Research in Mammalian Cell Culture Models: Normal Human Fibroblasts

In addition to unicellular models, the biological activity of this compound (FC) has been characterized in mammalian cell cultures using normal human fibroblasts. ichb.pl This model is crucial for understanding the potential effects of compounds on human cellular aging. mdpi.commdpi.com

Research indicates that FC is not a toxic compound to these cells and does not act as a senolytic by eliminating senescent cells. ichb.pl Instead, it functions as a senomorphic, a compound that mitigates the aging phenotype. ichb.pl Treatment with FC was found to reduce the levels of DNA damage and decrease intracellular reactive oxygen species (ROS), similar to the effects observed in yeast. ichb.pl Furthermore, FC enhanced the quality of mitochondria and activated the proteasome, a complex responsible for degrading damaged proteins. ichb.pl These actions collectively alleviate the characteristics of cellular senescence in normal human fibroblasts. ichb.pl

Analysis of Senescence Phenotype Mitigation

Cellular senescence, a state of irreversible cell cycle arrest, is a hallmark of aging. One of the key indicators of senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal). Research on this compound has explored its ability to mitigate the phenotypic characteristics of senescence. Studies have classified this compound as a senomorphic compound, meaning it can modify the characteristics of senescent cells. ichb.pl It has been observed to mitigate the senescence phenotype, suggesting a potential role in counteracting age-related cellular decline. ichb.pl This mitigation is achieved not by eliminating senescent cells but by modulating their properties. ichb.pl

A primary mechanism by which this compound is thought to exert its effects is through the reduction of intracellular reactive oxygen species (ROS). ichb.pl ROS are highly reactive molecules that can damage cellular components and contribute to the aging process. By reducing ROS levels, this compound may help to alleviate the cellular stress that drives senescence.

Studies in Complex Organismal Models: Mus musculus

To understand the systemic effects of this compound, researchers have utilized the mouse model (Mus musculus), a complex organism that shares many physiological and genetic similarities with humans. These studies have provided valuable insights into the compound's potential impact on various aspects of aging.

Assessments of Locomotor Activity and Behavioral Changes

Interactive Data Table: Effect of this compound on Locomotor Activity in Aged Mus musculus

| Parameter | Control Group | This compound Group |

| Locomotor Activity | Baseline | Heightened |

Measurement of Oxidative Stress Markers in Diverse Tissues

Oxidative stress, the imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a key contributor to aging. Studies in mice have shown that supplementation with this compound leads to lower levels of oxidative stress markers in various tissues. ichb.pl This systemic reduction in oxidative stress suggests a broad protective effect of the compound.

Interactive Data Table: Effect of this compound on Oxidative Stress Markers in Mus musculus Tissues

| Tissue | Oxidative Stress Marker | Control Group | This compound Group |

| Various Tissues | General Markers | Standard Levels | Lower Levels |

Analysis of Body Composition Alterations (Adipose Tissue, Muscle Mass)

Changes in body composition, specifically an increase in adipose (fat) tissue and a decrease in muscle mass, are common features of aging. Research in aged mice has demonstrated that this compound can positively influence body composition. ichb.pl Supplementation with the compound was associated with reduced adipose tissue and increased muscle mass compared to control animals. ichb.pl

Interactive Data Table: Effect of this compound on Body Composition in Aged Mus musculus

| Body Composition Parameter | Control Group | This compound Group |

| Adipose Tissue | Baseline Percentage | Reduced Percentage |

| Muscle Mass | Baseline Percentage | Increased Percentage |

Evaluation of Impact on Sarcopenia Progression

Sarcopenia, the age-related loss of muscle mass and function, is a major contributor to frailty and loss of independence in the elderly. The observed increase in muscle mass in mice treated with this compound points to its potential to counteract this condition. Indeed, studies have concluded that this compound significantly impedes the progression of sarcopenia in aged mice. ichb.pl This suggests that the compound may help to preserve muscle health and function during the aging process.

Interactive Data Table: Effect of this compound on Sarcopenia Progression in Aged Mus musculus

| Sarcopenia Indicator | Control Group | This compound Group |

| Progression of Sarcopenia | Standard Progression | Impeded Progression |

Comparative and Analogous Studies of 4 N Furfurylcytosine

Structural and Functional Relationships with Other Cytosine Derivatives

In the field of nucleoside research, both 4-N-Furfurylcytosine (FC) and Cytosine Arabinoside, commonly known as Cytarabine or ara-C, represent significant modifications of the parent cytosine molecule, but their structural differences lead to divergent biological applications and research interests. nih.gov Cytarabine is a well-established deoxycytidine nucleoside analog used as a potent antineoplastic agent in chemotherapy for leukemia and lymphoma. nih.govnih.gov Its mechanism of action involves the substitution of the deoxyribose sugar with an arabinose sugar. researchgate.net Once inside a cell, Cytarabine is phosphorylated to its active triphosphate form, which then incorporates into DNA, acting as a chain terminator and inhibiting DNA synthesis, a crucial process for rapidly dividing cancer cells. nih.govresearchgate.net

In contrast, this compound is a cytosine derivative where a furfuryl group is attached at the N4 position of the cytosine base. nih.govichb.pl Research on FC is not focused on cytotoxicity but rather on its potential anti-aging and cytoprotective properties. nih.gov Studies have explored its effects on mitigating senescence, reducing intracellular reactive oxygen species (ROS), and enhancing mitochondrial function. nih.govichb.pl While Cytarabine's research is rooted in oncology and its ability to induce cell death, FC research investigates mechanisms of cell preservation and longevity, such as the restriction of the TORC1 signaling pathway. nih.govnih.gov The comparison of these two molecules underscores how modifications to different parts of the nucleoside structure—the sugar moiety in Cytarabine versus the nucleobase in FC—can result in fundamentally different and opposing biological outcomes.

Table 1: Structural and Functional Comparison of Cytosine Derivatives

| Feature | This compound (FC) | Cytosine Arabinoside (Cytarabine) |

|---|---|---|

| Core Structure | Cytosine | Cytosine |

| Key Structural Modification | Furfuryl group at the N4 position of the cytosine base. | Arabinose sugar in place of the natural deoxyribose sugar. |

| Primary Research Area | Anti-aging, cellular health, antioxidant effects. nih.govnih.gov | Oncology, chemotherapy for leukemia and lymphoma. nih.govnih.gov |

| Mechanism of Action | Enhances mitochondrial activity, reduces ROS, restricts TORC1 signaling. nih.govnih.gov | Functions as a DNA chain terminator, interfering with DNA synthesis and elongation. nih.govresearchgate.net |

The attachment of a furfuryl group to the exocyclic amino group of cytosine creates this compound, and this moiety is central to its biological activity. The furfuryl group, a five-membered aromatic ring containing an oxygen atom, imparts specific chemical properties that influence the molecule's interactions within biological systems. This is analogous to the well-studied N6-furfuryladenine (Kinetin), where the furan (B31954) side group is known for its reactivity. scientificarchives.com

Research on Kinetin has shown that its furan moiety can facilitate inter- and intra-molecular cross-linking with proteins and nucleic acids, a process that is promoted by the presence of reactive oxygen species. scientificarchives.com This reactivity suggests that the furfuryl group can act as a scavenger or modulator in environments of high oxidative stress. The furfuryl moiety in FC is believed to be a key contributor to its observed antioxidant and anti-aging properties, which include reducing levels of DNA damage and intracellular ROS. ichb.pl The presence of this group is the primary structural difference that shifts the activity of the cytosine base away from its canonical role in DNA and RNA and toward a function as a protective or signaling molecule.

Analogous Research with Kinetin and Cytokinin Phytoregulators

Kinetin (N6-furfuryladenine) serves as a crucial biological reference compound in the study of this compound. Kinetin was the first cytokinin to be isolated and is characterized by the same furfuryl group found in FC, but attached to an adenine (B156593) base instead of cytosine. sureshrattan.com As a member of the cytokinin family of plant hormones, Kinetin is known to promote cell division and differentiation. medchemexpress.comselleckchem.com Its utility as a reference is based on the extensive research into its biological effects, which extend beyond plant physiology. Notably, Kinetin has been documented to exhibit anti-aging properties in human skin cells and other models, making it a logical benchmark for evaluating other furfurylated nucleobases like FC. sureshrattan.comresearchgate.net The established anti-aging profile of Kinetin provides a comparative framework to investigate whether similar activities are present in its cytosine analog, FC. nih.gov

While this compound is not a plant hormone, research has revealed biological activities in mammalian and yeast models that are analogous to the effects of cytokinins like Kinetin. Cytokinins are fundamentally promoters of cell division, and preliminary findings have indicated that FC can stimulate the proliferation of human cells. nih.govresearchgate.net This proliferative effect is a hallmark of cytokinin activity.

Furthermore, the anti-aging effects of FC mirror those reported for Kinetin. ichb.plresearchgate.net In studies using yeast (Saccharomyces cerevisiae), FC treatment improved cell viability, enhanced mitochondrial activity, and reduced intracellular ROS levels. nih.govnih.gov The molecular basis for these effects has been linked to the modulation of key cellular signaling pathways. Specifically, gene expression analysis confirmed that FC treatment leads to the restriction of the TORC1 signaling pathway, a central regulator of growth and aging. nih.govnih.gov This mechanism, focused on mitochondrial enhancement and stress reduction, provides a molecular explanation for the cytokinin-like anti-aging and cell-protective outcomes observed with FC treatment. ichb.pl

An important aspect of Kinetin's biology is its proposed origin as a product of oxidative DNA damage. It is suggested that Kinetin is not biosynthesized enzymatically but is formed spontaneously in biological systems. researchgate.netnih.gov This process is thought to occur when the deoxyribose sugar in DNA is oxidized by hydroxyl radicals, producing furfural (B47365) as a primary oxidation product. nih.gov This highly reactive furfural can then be "quenched" by a nearby adenine base, leading to the formation of N6-furfuryladenine (Kinetin). researchgate.net The presence of Kinetin in cellular DNA is therefore considered a marker of oxidative damage and a component of DNA damage and repair signaling. scientificarchives.comnih.gov

Given that this compound shares the same furfuryl moiety and a similar nucleobase structure, it is hypothesized to be formed through an analogous mechanism. Oxidative damage leading to the production of furfural from the DNA backbone could result in its reaction with a cytosine base, forming this compound. In this context, both Kinetin and FC can be viewed as byproducts of nucleic acid oxidation. Their presence in biological systems may signal oxidative stress events, positioning them not just as external bioactive compounds but also as endogenous markers of cellular damage.

Table 2: Comparison of Furfurylated Nucleobase Analogs

| Feature | This compound (FC) | Kinetin (6-Furfuryladenine) |

|---|---|---|

| Chemical Name | This compound | N6-Furfuryladenine |

| Nucleobase Core | Cytosine (a pyrimidine) | Adenine (a purine) |

| Shared Moiety | Furfuryl group | Furfuryl group |

| Key Biological Activities | Anti-aging, ROS reduction, mitochondrial enhancement, cell proliferation stimulation. nih.govichb.pl | Cytokinin (plant cell division), anti-aging in human cells, antioxidant properties. medchemexpress.comselleckchem.comresearchgate.net |

| Postulated Origin | Product of cytosine reacting with furfural from oxidative DNA damage (by analogy to Kinetin). | Product of adenine reacting with furfural from oxidative DNA damage. researchgate.netnih.gov |

Insights from Mistletoe Lectin Interactions

The study of Mistletoe Lectin (ML) interactions provides a valuable comparative framework for understanding the potential biological recognition of this compound. Although direct binding studies between this compound and Mistletoe Lectin I (ML-I) are not extensively documented in current literature, the established characteristics of ML-I as a model lectin and a ribosome-inactivating protein offer significant insights into how such an interaction might be approached and what its implications could be.

ML-I as a Model System for Specific Protein-Ligand Binding

Mistletoe Lectin I is a well-characterized protein that serves as an exemplary model for studying the principles of specific molecular recognition between proteins and ligands. nih.gov ML-I is a Type II Ribosome-Inactivating Protein (RIP) composed of two distinct chains: an enzymatic A-chain with N-glycosidase activity and a B-chain with lectin properties, connected by a disulfide bond. nih.govmdpi.com The B-chain is responsible for binding to carbohydrates on the cell surface, which facilitates the entry of the toxic A-chain into the cell. nih.govmdpi.com

The primary and most studied binding specificity of the ML-I B-chain is for galactose and N-acetyl-galactosamine residues on glycoproteins and glycolipids. mistletoe-therapy.orgnih.gov Structural studies have identified distinct sugar-binding sites within the B-chain, revealing the precise molecular interactions—such as hydrogen bonds and hydrophobic packing—that govern this recognition. nih.gov

However, the binding capabilities of lectins are not exclusively limited to carbohydrates. Research has shown that several plant lectins are capable of recognizing non-carbohydrate ligands that are primarily hydrophobic, a category that includes cytokinins. wikipedia.org this compound is a derivative of the cytokinin class of phytohormones. nih.govichb.pl This established ability of some lectins to bind cytokinins makes a well-defined system like ML-I an ideal model for investigating these non-canonical interactions. The extensive knowledge of ML-I's structure and its canonical binding mechanisms provides a robust baseline for comparative studies to explore the potential affinity and specificity for cytokinin-like molecules.

Table 1: Characteristics of Mistletoe Lectin I (ML-I) as a Binding Protein

| Feature | Description |

|---|---|

| Protein Type | Type II Ribosome-Inactivating Protein (RIP); Heterodimer |

| Subunits | A-chain (toxic, enzymatic) and B-chain (binding, lectin) |

| Primary Ligands | D-galactose, N-acetyl-galactosamine |

| Known Binding Sites | Located on the B-chain, with specific pockets for carbohydrate moieties |

| Model System Utility | Well-defined structure allows for detailed study of protein-ligand interactions, including potential non-carbohydrate binding. |

Broader Implications for Research into Ribosome-Inactivating Proteins (RIPs)

The insights gained from studying lectin interactions extend significantly to the broader field of Ribosome-Inactivating Proteins. RIPs are potent toxins that function by enzymatically damaging ribosomes, thereby halting protein synthesis and leading to cell death. nih.govnih.gov Type II RIPs, such as ML-I and the well-known toxin ricin, are particularly effective because their lectin B-chain allows them to anchor to cell surfaces and facilitates their internalization. mdpi.comnih.gov

The understanding that the lectin domains of these toxins might recognize and bind to molecules other than carbohydrates, such as cytokinins, has profound implications. It suggests that the tropism and mechanism of entry for these potent toxins could be more complex than previously understood. The presence of small molecules like this compound or other cytokinins in the cellular microenvironment could potentially modulate the binding of a Type II RIP to a cell, either by competing for a binding site or by binding to an allosteric site and altering the lectin's affinity for its primary carbohydrate target.

This possibility opens new avenues of research into:

Modulation of RIP Toxicity: Understanding if small molecules can influence the binding of the B-chain could lead to strategies to either enhance the targeted cytotoxicity of RIP-based immunotoxins in cancer therapy or to develop antidotes to mitigate accidental poisoning.

Novel RIP Targeting Mechanisms: It raises the question of whether some RIPs have evolved to recognize non-glycan markers on cell surfaces, which could be exploited for therapeutic targeting.

Plant Defense Mechanisms: In their natural context, the ability of plant-derived RIPs to bind to phytohormones like cytokinins could be part of a more intricate defense signaling network. frontiersin.org

Therefore, the study of interactions between a model lectin like ML-I and a cytokinin derivative like this compound, even if currently theoretical, provides a critical framework for advancing our fundamental understanding of the entire class of Ribosome-Inactivating Proteins.

Table 2: Classification and Function of Ribosome-Inactivating Proteins (RIPs)

| RIP Type | Structure | Mechanism of Action | Example(s) |

|---|---|---|---|

| Type I | Single polypeptide chain with enzymatic (A-domain) activity. | Requires cell damage or other means to enter the cytoplasm. Generally less toxic to intact cells. | Saporin, Trichosanthin |

| Type II | Heterodimer with a catalytic A-chain linked to a cell-binding lectin B-chain. | B-chain binds to cell surface carbohydrates, facilitating endocytosis of the entire toxin. | Ricin, Mistletoe Lectin I |

Future Directions and Unexplored Research Avenues for 4 N Furfurylcytosine

Identification of Novel Molecular Targets and Signaling Pathways

Initial research in yeast models has identified the Target of Rapamycin Complex 1 (TORC1)-Sch9 signaling pathway as a key mediator of 4-N-Furfurylcytosine's anti-aging effects. researchgate.netmdpi.comdocumentsdelivered.com This pathway is a central regulator of cell growth and metabolism, and its inhibition by FC is linked to an extension of chronological lifespan in yeast. researchgate.netmdpi.com Future research should focus on validating whether FC directly interacts with components of the TORC1 pathway or acts on upstream regulators. A primary objective will be to investigate the homologous mTOR (mammalian Target of Rapamycin) signaling pathway in human cells to determine if the effects observed in yeast are conserved.

Beyond the TORC1 pathway, studies have shown that FC acts as a senomorphic compound, mitigating the phenotype of senescent cells without inducing cell death. researchgate.net This activity is associated with several beneficial cellular effects, including reduced DNA damage, decreased intracellular reactive oxygen species (ROS), enhanced mitochondrial quality, and activation of the proteasome. researchgate.net These findings suggest the existence of other molecular targets. Future investigations should aim to identify the specific proteins and pathways through which FC exerts these effects. For instance, research could explore its influence on key regulators of mitochondrial biogenesis and mitophagy, as well as its potential interaction with components of the ubiquitin-proteasome system.

Table 1: Known and Potential Molecular Targets for this compound

| Pathway/Process | Known Target (in Yeast) | Potential Future Research Targets (in Mammals) | Associated Effects |

|---|---|---|---|

| Cell Growth & Metabolism | TORC1-Sch9 Pathway | mTORC1/mTORC2 Pathway Components | Regulation of protein synthesis, metabolism, and lifespan. |

| Mitochondrial Function | Not specified | PGC-1α, NRF2, PINK1, Parkin | Enhancement of mitochondrial quality and reduction of ROS. |

| Proteostasis | Proteasome (general activation) | Specific subunits of the 26S proteasome, Ubiquitin ligases | Activation of protein degradation machinery to clear damaged proteins. |

| DNA Damage Response | Not specified | ATM, ATR, PARP1 | Reduction of DNA damage markers in senescent cells. |

Rational Design and Synthesis of Advanced this compound Derivatives with Tailored Biological Specificity

The development of advanced this compound derivatives through rational design represents a promising strategy to enhance its therapeutic potential. By systematically modifying the core structure of FC, it may be possible to improve its potency, selectivity, and pharmacokinetic properties. This process should be guided by structure-activity relationship (SAR) studies, which correlate specific chemical modifications with changes in biological activity. mdpi.comnih.gov

Future synthetic efforts could focus on two main areas of the molecule: the furfuryl group and the cytosine ring.

Modification of the Furfuryl Moiety: The furan (B31954) ring can be substituted with various functional groups (e.g., halogens, alkyl, or alkoxy groups) to alter its electronic properties and steric bulk. It could also be replaced with other heterocyclic or aromatic rings to explore how these changes affect binding affinity and specificity for its molecular targets.

Modification of the Cytosine Ring: While modifications to the core nucleobase must be approached with caution to retain activity, substitutions at other positions, such as the C5 position, could be explored. Such changes have been used in other pyrimidine (B1678525) analogues to modulate biological activity. researchgate.net

The goal of these synthetic endeavors would be to create a library of novel analogues. These new compounds would then be screened to identify derivatives with enhanced specificity towards desired targets (e.g., mTOR kinase) and reduced off-target effects, leading to a more tailored and effective biological response.

Application of Advanced Computational Modeling and Simulation Techniques for Mechanistic Elucidation

Advanced computational techniques offer a powerful, non-experimental approach to understanding the molecular mechanisms of this compound at an atomic level. These in silico methods can predict how FC interacts with its biological targets, guide the rational design of new derivatives, and provide insights that are difficult to obtain through laboratory experiments alone.

Molecular Docking: This technique can be used to predict the preferred binding orientation of FC to its potential protein targets, such as the kinase domain of mTOR. mdpi.comaip.orgmdpi.com By simulating the interaction between FC and the protein's binding site, researchers can identify key interacting amino acid residues and estimate the binding affinity. researchgate.net This information is invaluable for understanding the basis of its inhibitory activity and for predicting how structural modifications might improve binding.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the FC-protein complex over time. nih.govnih.govmdpi.com These simulations model the movements and interactions of every atom in the system, allowing researchers to assess the stability of the binding pose predicted by docking and to understand how the compound might induce conformational changes in the target protein. youtube.comirbbarcelona.org

Quantitative Structure-Activity Relationship (QSAR): As a library of FC derivatives is synthesized and tested, QSAR modeling can be employed. mdpi.com QSAR establishes a mathematical relationship between the chemical structures of the compounds and their measured biological activity. researchgate.net A robust QSAR model can then be used to predict the activity of new, untested derivatives, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost of drug development.

Table 2: Application of Computational Techniques in this compound Research

| Computational Technique | Objective | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity of FC with target proteins (e.g., mTOR). | Identification of key binding site interactions; prioritization of potential targets. |

| Molecular Dynamics (MD) Simulation | Assess the stability and dynamics of the FC-protein complex. | Understanding of complex stability, ligand-induced conformational changes, and residence time. |

| QSAR Modeling | Correlate chemical structure of FC derivatives with biological activity. | Predictive model to guide the design of new derivatives with enhanced potency and specificity. |

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-pathway analysis and embrace a systems-level approach. The integration of "omics" technologies, such as proteomics and metabolomics, can provide a comprehensive profile of the cellular response to FC treatment.

Proteomics: This technology involves the large-scale study of proteins within a cell or organism. By comparing the proteome of cells treated with FC to untreated control cells, researchers can identify proteins whose expression levels or post-translational modification states are significantly altered. This unbiased approach can reveal entirely new signaling pathways and molecular targets affected by the compound, providing a broader map of its mechanism of action.

Metabolomics: As the comprehensive study of metabolites, metabolomics offers a functional readout of the cellular state. nih.gov Since initial studies suggest that FC causes a "modulation of cellular metabolism," researchgate.net a detailed metabolomic analysis is a critical next step. This would involve quantifying changes in hundreds of small-molecule metabolites (e.g., amino acids, lipids, nucleotides) in response to FC. The resulting metabolic fingerprint could elucidate how FC enhances mitochondrial activity and achieves its anti-aging effects from a metabolic perspective.

By integrating data from proteomics and metabolomics, researchers can construct a detailed model of the cellular perturbations induced by this compound. This multi-omics approach will be crucial for a comprehensive biological profiling of the compound, uncovering novel mechanisms and supporting its future development for various applications.

Q & A

Q. What structural characteristics of FC enable its interaction with biological targets like mistletoe lectin I (ML-I)?

FC’s furfuryl group and cytosine base facilitate binding to ML-I via hydrogen bonding and hydrophobic interactions. X-ray crystallography at 2.85 Å resolution revealed FC’s binding within ML-I’s active site, which is critical for understanding its role in oxidative stress and DNA modification pathways .

Q. What in vitro models are suitable for initial screening of FC’s biological activities?

The budding yeast Saccharomyces cerevisiae is a validated model due to conserved aging mechanisms with humans. Chronological lifespan (CLS) assays and mitochondrial activity measurements are standard for assessing FC’s anti-aging effects .

Q. Which biochemical assays are essential for evaluating FC’s antioxidant properties?

Intracellular ROS levels can be quantified using fluorescent probes like DCFH-DA. Mitochondrial membrane potential assays (e.g., JC-1 staining) and superoxide dismutase (SOD) activity measurements are critical for validating FC’s antioxidant capacity .

Q. How is FC’s purity and identity confirmed in experimental setups?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment. X-ray diffraction data from protein-FC complexes (e.g., ML-I) provide structural validation .

Advanced Research Questions

Q. How does FC enhance mitochondrial activity and reduce ROS in yeast, and what methods validate these effects?

FC upregulates mitochondrial electron transport chain efficiency, measured via oxygen consumption rates (Seahorse assays) and ATP quantification. ROS reduction is validated using flow cytometry with DCFH-DA staining. These effects correlate with improved CLS in yeast .

Q. What role does TORC1 inhibition play in FC’s anti-aging mechanism?

FC downregulates TORC1 signaling, analyzed via qRT-PCR of downstream targets (e.g., SCH9) and protein phosphorylation assays. TORC1 inhibition reduces ribosome biogenesis, extending lifespan via conserved stress-response pathways .

Q. How can structural data on FC-ML-I interactions inform its functional roles in other systems?

ML-I’s FC-binding residues (e.g., Tyr81, Asp98) suggest potential interactions with homologous proteins in other organisms. Molecular docking and comparative structural analysis can predict FC’s targets in mammalian systems .

Q. What experimental design considerations ensure reproducibility in FC aging studies?

Standardized CLS protocols (e.g., synthetic defined media, temperature control) and ROS measurement timepoints are critical. Replicating dose-dependent effects (e.g., 10–50 µM FC) across independent trials minimizes variability .

Q. How do concentration-dependent effects of FC influence anti-aging study outcomes?

Dose-response curves reveal a biphasic effect: 20 µM FC maximizes yeast viability, while higher concentrations (>100 µM) may induce toxicity. Optimal dosing requires parallel viability assays (e.g., colony-forming units) and ROS profiling .

Q. What challenges arise in extrapolating FC’s effects from yeast to mammalian models?

While TORC1 and mitochondrial pathways are conserved, mammalian systems involve greater metabolic complexity. Validating FC’s effects requires transitioning to in vivo models (e.g., C. elegans) and mammalian cell lines with targeted gene knockouts .

Methodological Guidelines

- Structural Analysis : Use X-ray crystallography or cryo-EM to resolve FC-protein complexes. For ML-I, crystallization conditions (e.g., 20% PEG 3350, pH 7.5) are critical .

- Gene Expression Profiling : Combine RNA-seq with pathway enrichment tools (e.g., KEGG) to identify FC-modulated pathways .

- Data Contradictions : Cross-validate ROS data with mitochondrial membrane potential assays to distinguish antioxidant effects from metabolic shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.